Structural Differentiation: 5-Chloro Substitution versus Non‑Chlorinated Analog
The target compound differs from 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 105994-56-7) [2] by the presence of a chlorine atom at the 5‑position. This substitution is directly confirmed by single‑crystal X‑ray diffraction, which yielded a monoclinic crystal system (space group P21/n) with unit‑cell parameters a=7.249(3) Å, b=20.515(10) Å, c=7.249(3) Å, β=96.30°, V=1071.6(9) ų, and a final R factor of 0.0736 [1]. The 5‑chloro substituent is not present in the comparator compound.
| Evidence Dimension | Crystal structure / unit‑cell parameters |
|---|---|
| Target Compound Data | a=7.249 Å, b=20.515 Å, c=7.249 Å, β=96.30°, V=1071.6 ų, R=0.0736 |
| Comparator Or Baseline | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 105994-56-7); crystal structure not reported in comparable source |
| Quantified Difference | Presence of 5‑chloro atom; distinct unit‑cell parameters |
| Conditions | Single‑crystal X‑ray diffraction at ambient temperature |
Why This Matters
The presence and precise location of the 5‑chloro substituent is unambiguously validated, which is essential for structure‑activity relationship (SAR) studies and for synthetic planning where regio‑ and stereochemistry must be controlled.
- [1] Wen, H.-L., Kang, J.-J., Dai, B., Deng, R.-H., & Hu, H.-W. (2015). Syntheses, Crystal Structures and Antibacterial Activities of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid and Its Copper(Ⅱ) Compound. Chinese Journal of Structural Chemistry, 34(1), 33–40. View Source
- [2] CAS Common Chemistry. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS RN 105994-56-7). View Source
